

An In-depth Technical Guide to 5-Bromo-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-2-fluoronicotinic acid*

Cat. No.: *B1292196*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-fluoronicotinic acid**, a key intermediate in pharmaceutical and organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and purification, and discusses its applications in drug discovery and development.

Chemical and Physical Properties

5-Bromo-2-fluoronicotinic acid is a halogenated pyridine carboxylic acid. Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	$C_6H_3BrFNO_2$	[1] [2]
Molecular Weight	220.00 g/mol	[2] [3]
CAS Number	29241-66-5	[2]
Appearance	Colorless or yellow solid	[1]
Melting Point	166-170 °C	[1]
Boiling Point	324.7 °C	[1]
Solubility	Soluble in water and some organic solvents	[1]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **5-Bromo-2-fluoronicotinic acid** are crucial for its application in research and development.

A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.

[\[4\]](#)

Materials:

- Methyl 5-bromo-2-fluoronicotinate
- 1N Sodium hydroxide (NaOH) solution
- 1N Hydrochloric acid (HCl) solution
- Tetrahydrofuran (THF)

Protocol:

- Dissolve methyl 5-bromo-2-fluoronicotinate (0.38 mmol, 90 mg) in 2 mL of THF in a suitable reaction vessel.[\[4\]](#)

- Add 1.0 mL of 1N NaOH solution (1.0 mmol) to the reaction mixture at room temperature.[4]
- Stir the reaction mixture at room temperature for 2 hours.[4]
- Neutralize the reaction by adding 1.0 mL of 1N HCl.[4]
- Concentrate the solution under reduced pressure to remove the solvent.
- Purify the resulting residue using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield **5-Bromo-2-fluoronicotinic acid**.[4]

A broader synthetic route involves a multi-step process starting from ethyl bromophenylacetate. [1]

Protocol:

- React ethyl bromophenylacetate with a hydrogen fluoride hydrofluoric acid solution to produce ethyl 2-fluoro-5-bromophenylacetate.[1]
- Hydrolyze the resulting ethyl 2-fluoro-5-bromophenylacetate in the presence of a cuprous iodide catalyst to obtain **5-Bromo-2-fluoronicotinic acid**.[1]

For obtaining high-purity crystalline material, the following procedure can be used.[5]

Materials:

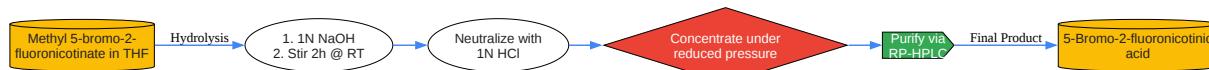
- **5-Bromo-2-fluoronicotinic acid**
- Tetrahydrofuran (THF)
- Double-distilled water

Protocol:

- Add **5-Bromo-2-fluoronicotinic acid** (10 mmol, 2.20 g) to a solution of 10 mL of THF and 0.5 mL of double-distilled water at room temperature.[5]
- Stir the mixture for 30 minutes.[5]

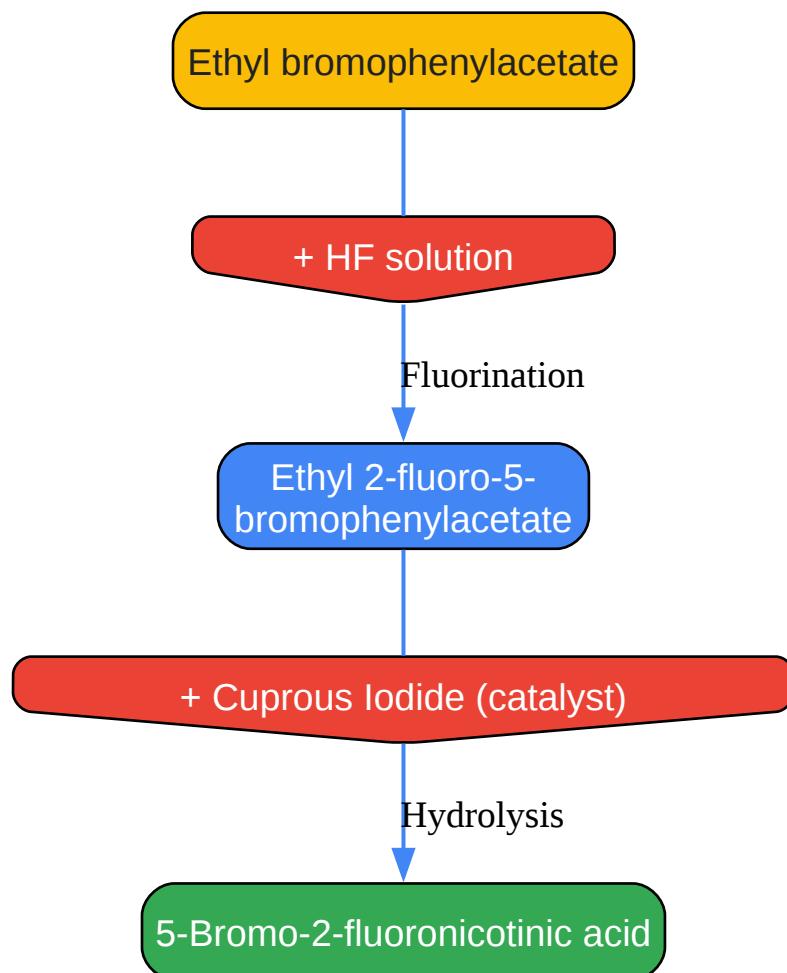
- Filter the solution to remove any undissolved impurities.
- Allow the filtrate to evaporate slowly in the air over several days.
- Collect the resulting colorless block crystals of **5-bromo-2-fluoronicotinic acid** monohydrate.[5]

Applications in Synthesis and Drug Discovery


5-Bromo-2-fluoronicotinic acid is a valuable building block in organic synthesis, primarily serving as an intermediate in the preparation of more complex molecules.[1] Its applications are particularly notable in the following areas:

- Pharmaceutical Intermediates: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1][6]
- Agrochemicals: The compound is utilized in the development of new pesticides.[1]
- Dyes: It serves as an intermediate in the synthesis of certain dyes.[1]

The presence of the bromine atom and the carboxylic acid group on the pyridine ring allows for a variety of chemical transformations, making it a versatile scaffold in combinatorial chemistry and library synthesis for drug discovery programs.


Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to **5-Bromo-2-fluoronicotinic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Bromo-2-fluoronicotinic acid** via ester hydrolysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 5-Bromo-2-fluoronicotinic acid [oakwoodchemical.com]
- 3. 1214345-17-1|6-Bromo-2-fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 4. 5-BROMO-2-FLUORONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-fluoronicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292196#5-bromo-2-fluoronicotinic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com